molecular formula C9H7ClN2S B2988498 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1522071-68-6

2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile

Cat. No.: B2988498
CAS No.: 1522071-68-6
M. Wt: 210.68
InChI Key: NFOZTOSYSKEEOC-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile typically involves cyclization reactions. Common synthetic routes include:

  • [3+3] Cyclization: This method involves the reaction of a suitable precursor with a sulfur-containing compound to form the thiopyrano[3,4-b]pyridine ring.

  • [4+2] Cyclization: Another approach is the [4+2] cycloaddition reaction, where a diene reacts with a dienophile to form the desired heterocyclic structure.

  • Domino Reactions: These reactions involve multiple bond-forming steps occurring consecutively without the need for isolation of intermediates.

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and catalysts are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It exhibits diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, and anxiolytic properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Chloro-5H,6H,8H-thiopyrano[3,4-b]pyridine-3-carbonitrile

  • 2-Chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile

  • Methyl 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carboxylate

Uniqueness: 2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile stands out due to its specific structural features and biological activities. Its unique combination of sulfur, nitrogen, and chlorine atoms contributes to its distinct properties compared to similar compounds.

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Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZTOSYSKEEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=NC(=C(C=C21)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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